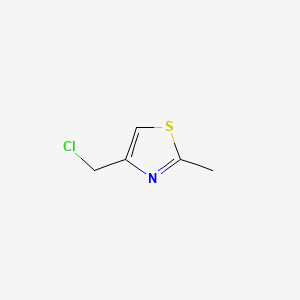

4-(chloromethyl)-2-methyl-1,3-thiazole

Description

Contextual Significance of Thiazole (B1198619) Heterocycles in Chemical Research

The thiazole nucleus is an aromatic ring system where the pi (π) electrons are delocalized, which allows for a variety of chemical reactions to occur. nih.gov This reactivity, combined with the presence of both sulfur and nitrogen heteroatoms that can act as coordination sites, makes thiazole derivatives valuable in numerous applications. nih.govresearchgate.net

Thiazole derivatives are a prominent structural feature in a wide array of pharmacologically active molecules. bohrium.com The thiazole ring is considered a "privileged scaffold" in drug discovery, meaning it is a recurring molecular framework in many approved drugs and biologically active compounds. acs.org Its presence can enhance the therapeutic efficacy and target specificity of a drug. kuey.net

Several clinically used drugs incorporate the thiazole moiety, demonstrating its importance in treating a range of conditions. For instance, Dabrafenib and Dasatinib are anticancer agents that contain a thiazole ring. nih.gov The thiazole core is also found in antibiotics, such as some penicillin derivatives, and in antiviral drugs like Ritonavir. nih.govbohrium.comjetir.org Furthermore, thiazole derivatives have been investigated for a multitude of other therapeutic applications, including as anti-inflammatory, antifungal, antidiabetic, and antioxidant agents. jetir.orgwisdomlib.org The ability of the thiazole ring to interact with biological targets like enzymes and receptors is a key factor in its widespread use in medicinal chemistry. nih.gov

Table 1: Examples of Thiazole-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Dabrafenib | Anticancer |

| Dasatinib | Anticancer |

| Ritonavir | Antiviral (HIV) |

| Sulfathiazole | Antibacterial |

| Mirabegron | Overactive Bladder |

| Edoxaban | Anticoagulant |

This table provides a selection of drugs containing the thiazole scaffold to illustrate its broad therapeutic relevance.

In the field of agrochemical science, thiazole derivatives play a crucial role in crop protection. kuey.net They are the active ingredients in a variety of pesticides, including fungicides, herbicides, and insecticides. kuey.net The unique chemical properties of the thiazole ring contribute to the biological activity of these compounds, helping to control pests, weeds, and plant diseases, thereby enhancing agricultural productivity. kuey.net

Thiazole-based agrochemicals are valued for their effectiveness in protecting crops, which contributes to sustainable agricultural practices by reducing crop losses. kuey.net Research in this area continues to explore new thiazole derivatives with improved potency and more environmentally friendly profiles. For example, studies have investigated the insecticidal properties of novel pyridine (B92270) and thiazole derivatives for controlling pests like the olive scale (Saissetia oleae). nih.gov

The applications of thiazole heterocycles extend beyond the life sciences into the realm of advanced materials. The distinct electronic and optical properties of thiazole-based compounds make them suitable for the development of innovative materials. kuey.net They have been utilized in the creation of fluorescent dyes, optical brighteners, and conductive polymers. kuey.net

The ability of the thiazole ring to participate in extended π-conjugated systems is particularly valuable in the design of organic electronic materials. These materials have potential applications in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Furthermore, thiazole derivatives have been employed as dyes and pigments in the textile and cosmetic industries. kuey.net The versatility of the thiazole scaffold allows for the fine-tuning of the material's properties through chemical modification.

Overview of 4-(Chloromethyl)-2-methyl-1,3-thiazole as a Key Synthetic Intermediate

Within the vast family of thiazole derivatives, this compound stands out as a particularly useful synthetic intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In multi-step syntheses, intermediates are the molecular building blocks that are sequentially modified to construct a more complex target molecule.

The structure of this compound, featuring a reactive chloromethyl group at the 4-position of the 2-methyl-1,3-thiazole core, makes it an ideal precursor for a wide range of chemical transformations. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups at this position, enabling the synthesis of a diverse library of more complex thiazole derivatives. pharmaguideline.com

For example, the synthesis of this compound hydrochloride can be achieved by the reaction of 1,3-dichloroacetone (B141476) with thioacetamide (B46855) in absolute alcohol. This intermediate can then be used in subsequent reactions to build larger molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. Its utility is demonstrated in the synthesis of various compounds where the thiazole moiety is a key structural element.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H6ClNS |

| Molecular Weight | 147.63 g/mol |

| CAS Number | 39238-07-8 |

| Appearance | Not specified |

| Boiling Point | 217 °C |

| Melting Point | 160-165 °C (dec.) |

This data is compiled from publicly available chemical databases. echemi.com

The strategic placement of the reactive chloromethyl group on the stable thiazole ring makes this compound a valuable and versatile tool for chemists in both academic and industrial research settings.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBBZYVPKBIILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353002 | |

| Record name | 4-(Chloromethyl)-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39238-07-8 | |

| Record name | 4-(Chloromethyl)-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 4 Chloromethyl 2 Methyl 1,3 Thiazole

Established Synthetic Routes to 4-(Chloromethyl)-2-methyl-1,3-thiazole

The primary and most well-established method for synthesizing the 2-methyl-4-(chloromethyl)thiazole core structure is the Hantzsch thiazole (B1198619) synthesis. This venerable reaction remains a cornerstone of heterocyclic chemistry for its reliability and directness.

The Hantzsch thiazole synthesis, first reported in the 19th century, is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide-containing compound. youtube.comwikipedia.org For the specific synthesis of this compound, the key precursors are 1,3-dichloroacetone (B141476) and thioacetamide (B46855).

The reaction mechanism proceeds through an initial S-alkylation, where the sulfur atom of the thioacetamide acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dichloroacetone to displace a chloride ion. youtube.com This is followed by an intramolecular condensation, where the nitrogen atom attacks the remaining carbonyl group, and a subsequent dehydration step to form the aromatic thiazole ring. youtube.com The use of 1,3-dichloroacetone ensures the incorporation of the chloromethyl group at the 4-position of the resulting thiazole.

A typical procedure involves the reaction of equimolar amounts of 1,3-dichloroacetone and thioacetamide in a suitable solvent, such as absolute alcohol. The reaction of an α-halogeno ketone with N-monosubstituted thioureas generally leads to 2-(N-substituted amino)thiazoles. rsc.org

The efficiency of the Hantzsch synthesis for this compound can be influenced by several factors, including temperature, solvent, and reaction time. Optimization of these parameters is crucial for maximizing the yield and purity of the product.

In a documented synthesis, stirring 1,3-dichloroacetone and thioacetamide in absolute alcohol at a temperature of 60–70°C for two hours resulted in a high yield of 89% for the hydrochloride salt of this compound. The product is typically isolated after filtration and evaporation of the solvent, followed by treatment with a non-polar solvent like ether to precipitate the hydrochloride salt. Further purification can be achieved by recrystallization from absolute alcohol. General optimization strategies for Hantzsch syntheses often involve exploring different solvents, catalysts, and heating methods to improve outcomes. researchgate.netmdpi.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,3-Dichloroacetone | Thioacetamide | Absolute Alcohol | 60-70°C, 2 hours | This compound hydrochloride | 89% |

Novel and Green Chemistry Approaches for this compound and Related Derivatives

In response to the growing need for sustainable chemical manufacturing, research has focused on developing greener synthetic alternatives to traditional methods. researchgate.netnih.gov These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced purity of products. bepls.comosi.lv The application of microwave irradiation to the Hantzsch thiazole synthesis can lead to highly efficient one-pot, multi-component reactions. researchgate.net In this approach, the reactants are mixed and exposed to microwave energy, which rapidly and uniformly heats the reaction mixture, accelerating the rate of reaction. organic-chemistry.org For example, a microwave-assisted, catalyst-free method for synthesizing substituted 1,2,4-triazoles demonstrated high yields in just 10 minutes, a principle applicable to thiazole synthesis. researchgate.netorganic-chemistry.org These protocols often proceed under solvent-free or green solvent conditions, further enhancing their environmental credentials. researchgate.netosi.lv

The principles of green chemistry are increasingly being applied to the synthesis of thiazole derivatives. bepls.com This involves the use of non-toxic, renewable starting materials, environmentally benign solvents like water or ethanol (B145695), and recyclable catalysts. nih.govresearchgate.net One-pot syntheses are particularly favored as they reduce the number of steps and minimize waste generation. mdpi.com

Recent advancements include the use of silica-supported tungstosilisic acid as a reusable catalyst for the Hantzsch synthesis, which can be easily recovered and reused. mdpi.com Other green techniques being explored for thiazole synthesis include ultrasound-mediated reactions and the use of deep eutectic solvents as safer alternatives to volatile organic compounds. bepls.comnih.gov These methods not only reduce the environmental impact but can also offer improved cost-effectiveness and scalability. nih.govresearchgate.net

| Technique | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, catalyst-free options | Reduced reaction times (minutes), high yields, high purity | researchgate.netorganic-chemistry.org |

| Ultrasonic Irradiation | Uses sound waves for energy | Enhanced reaction rates, often at lower temperatures | mdpi.combepls.com |

| Reusable Catalysts | e.g., Silica-supported tungstosilisic acid | Easy separation and reuse, reduced waste | mdpi.com |

| Green Solvents | e.g., Water, ethanol, deep eutectic solvents | Reduced toxicity and environmental impact | bepls.comnih.gov |

Reactivity and Functionalization of the Chloromethyl Group in this compound

The chloromethyl group at the C4 position of the thiazole ring is the primary site of reactivity for this molecule. As a benzylic-like halide, the chlorine atom is readily displaced by a wide range of nucleophiles, making this compound a valuable building block for introducing the 2-methyl-1,3-thiazol-4-yl)methyl moiety into larger structures.

This functionalization typically occurs via nucleophilic substitution reactions (SN2). Common transformations include:

Etherification: Reaction with alkoxides or phenoxides to form ethers.

Thioetherification: Reaction with thiolates to produce thioethers.

Amination: Reaction with primary or secondary amines to yield corresponding aminomethylthiazoles.

Cyanation: Reaction with cyanide salts to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Esterification: Reaction with carboxylate salts to form esters.

This versatility allows for the facile synthesis of a diverse library of thiazole derivatives. For instance, the reaction of similar chloro-functionalized heterocycles with various nucleophiles is a common strategy to produce compounds with a wide array of biological activities. nih.gov The experimental conditions for these functionalizations can be optimized by varying the solvent and base to achieve the desired product efficiently. nih.gov

Nucleophilic Substitution Reactions with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides, Azides)

The chloromethyl group at the 4-position of the thiazole ring is highly susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This reactivity is analogous to that of benzyl (B1604629) halides, where the adjacent aromatic ring stabilizes the transition state of the substitution reaction. Reactions with various nucleophiles, including amines, thiols, alkoxides, and azides, proceed to yield substituted products.

The general reaction scheme involves the displacement of the chloride ion by a nucleophile (Nu⁻):

Amines: Primary and secondary amines react readily with this compound to form the corresponding aminomethylthiazole derivatives. These reactions are fundamental in the synthesis of compounds with potential biological activity.

Thiols: Thiolate anions are effective nucleophiles for displacing the chloride, leading to the formation of thioether derivatives. The desulfurization of thiols for nucleophilic substitution is a well-established process. chemicalbook.com

Alkoxides: Reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, yields the corresponding ether derivatives.

Azides: The introduction of an azido (B1232118) group via substitution with sodium azide (B81097) provides a precursor for further transformations, such as reduction to an amine or participation in click chemistry reactions.

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product |

| Amine | R₂NH | 4-((Dialkylamino)methyl)-2-methyl-1,3-thiazole |

| Thiol | RSH | 4-((Alkylthio)methyl)-2-methyl-1,3-thiazole |

| Alkoxide | RONa | 4-(Alkoxymethyl)-2-methyl-1,3-thiazole |

| Azide | NaN₃ | 4-(Azidomethyl)-2-methyl-1,3-thiazole |

Quaternization Reactions, including Pyridines and Picolines

This compound serves as an effective alkylating agent in quaternization reactions. researchgate.net This has been demonstrated in the reaction with pyridine (B92270) and its derivatives, such as picolines (methylpyridines), to furnish highly functionalized pyridinium (B92312) salts. cdnsciencepub.com The reaction involves the nucleophilic attack of the nitrogen atom of the pyridine ring on the methylene (B1212753) carbon of the chloromethyl group, displacing the chloride ion and forming a new C-N bond.

These reactions are typically carried out by dissolving this compound in an excess of the pyridine or picoline and stirring the mixture at room temperature for several days. researchgate.net The resulting quaternary pyridinium chlorides are often crystalline solids and can be isolated and purified. researchgate.net The quaternization of compounds is a recognized strategy in the development of new antibiotics. slideshare.net

The reaction with pyridine is illustrated below:

> Reaction of this compound with pyridine to form 1-((2-methyl-1,3-thiazol-4-yl)methyl)pyridin-1-ium chloride.

Formation of Sulfone Derivatives

Sulfone derivatives can be prepared from sulfur-containing precursors through oxidation. While direct sulfonation of the chloromethyl group is not a standard procedure, a related transformation involves the oxidation of a thioether, which can be synthesized via nucleophilic substitution as described in section 2.3.1. For instance, if this compound is first reacted with a thiol to form a thioether, the resulting sulfide (B99878) can be oxidized to a sulfone.

Common oxidizing agents for converting sulfides to sulfones include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂), sometimes in the presence of a catalyst like sodium tungstate. nih.govnih.gov The oxidation of a methylthio group to the corresponding methylsulfonyl species using potassium permanganate in glacial acetic acid is a known method. nih.gov

The general transformation is as follows:

Thioether formation: this compound + RSH → 4-((Alkylthio)methyl)-2-methyl-1,3-thiazole

Oxidation: 4-((Alkylthio)methyl)-2-methyl-1,3-thiazole + [O] → 4-((Alkylsulfonyl)methyl)-2-methyl-1,3-thiazole

Reductive Transformations

Reductive transformations of this compound can target the chloromethyl group. A key reductive process is hydrodehalogenation, which involves the replacement of the chlorine atom with a hydrogen atom. This transformation would yield 2,4-dimethyl-1,3-thiazole.

A similar transformation has been described for 2-chloro-5-chloromethylthiazole, where the aliphatic halogen is displaced, followed by hydrodehalogenation of the aromatic halogen using hydrogen gas and a palladium on carbon (Pd/C) catalyst. researchgate.net This suggests that the chloromethyl group in this compound could be reduced under similar catalytic hydrogenation conditions.

Electrophilic Substitution Reactions on the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, but it is generally considered to be electron-deficient and therefore less reactive towards electrophilic substitution than benzene. chemicalbook.com The calculated π-electron density indicates that the C5 position is the most favorable site for electrophilic attack. wikipedia.orgnih.gov

Nitration Studies

The nitration of a thiazole ring typically requires strong conditions due to its deactivation. masterorganicchemistry.com Aromatic nitration is commonly achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. chemguide.co.uklibretexts.org

Sulfonation Studies

Sulfonation of the thiazole ring is also an electrophilic substitution reaction that generally requires harsh conditions. slideshare.net The reaction is typically carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). masterorganicchemistry.com As with nitration, the preferred site of substitution on the thiazole ring is the C5 position. nih.gov

The reaction of 2-methyl-4-tosyl-1,3-thiazole with chlorosulfonic acid has been shown to result in the formation of a sulfonyl chloride at the 5-position, demonstrating that electrophilic substitution at this position is feasible. researchgate.net

The expected major product of both nitration and sulfonation of this compound is the C5-substituted derivative, as summarized in the table below.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 4-(Chloromethyl)-2-methyl-5-nitro-1,3-thiazole |

| Sulfonation | SO₃ / H₂SO₄ | This compound-5-sulfonic acid |

Oxidative Transformations of the Thiazole Ring

The oxidative behavior of the thiazole ring in this compound is a critical aspect of its chemical reactivity, influencing its stability and potential for further functionalization. While specific studies exclusively detailing the oxidative transformations of this particular compound are not extensively documented in publicly available literature, the reactivity can be inferred from the established chemistry of other substituted thiazoles. The presence of an electron-donating methyl group at the C2 position, a potentially reactive chloromethyl group at the C4 position, and the inherent electronic nature of the thiazole ring itself, dictates the likely course of oxidative reactions. Key transformations include N-oxidation at the nitrogen atom, oxidation of the sulfur atom, and, under more forceful conditions, oxidative cleavage of the thiazole ring.

The primary sites for oxidation in the thiazole ring are the nitrogen and sulfur atoms. The nitrogen atom can be oxidized to form a thiazole N-oxide, a transformation that significantly alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. The sulfur atom can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. These oxidations disrupt the aromaticity of the thiazole ring to varying extents and introduce new functional groups that can be exploited in further synthetic steps.

More aggressive oxidation can lead to the breakdown of the thiazole ring. nih.govnih.gov Advanced oxidation processes, for instance, employing reagents like hydrogen peroxide in the presence of UV light, are known to degrade thiazole structures through the generation of highly reactive hydroxyl radicals. nih.govnih.gov These radicals can attack the aromatic ring, leading to a cascade of reactions that result in its cleavage and the formation of smaller, more oxidized fragments. nih.govnih.gov

The following table summarizes potential oxidative transformations of the thiazole ring, based on general knowledge of thiazole chemistry and reactions of analogous structures.

Table 1: Potential Oxidative Transformations of the Thiazole Ring

| Reactant (Inferred) | Reagent/Conditions | Potential Product(s) | Remarks |

|---|---|---|---|

| This compound | Peroxy acids (e.g., m-CPBA) | This compound N-oxide | Oxidation at the nitrogen atom is a common reaction for azoles. |

| This compound | Controlled oxidation (e.g., mild oxidant) | This compound S-oxide | Oxidation at the sulfur atom to form a sulfoxide. |

| This compound | Stronger oxidation (e.g., excess oxidant) | This compound S,S-dioxide | Further oxidation of the sulfoxide to a sulfone. |

| This compound | UV / H₂O₂ | Ring-opened degradation products | Advanced oxidation process leading to the cleavage of the thiazole ring. nih.govnih.gov |

| This compound | Potassium permanganate (KMnO₄) | Ring-opened products, potential oxidation of methyl group | A strong oxidizing agent that can lead to extensive degradation of the heterocyclic ring. |

It is important to note that the chloromethyl group at the C4 position may also be susceptible to oxidation or participate in side reactions, depending on the specific conditions employed. The interplay between the reactivity of the thiazole ring and its substituents makes the study of its oxidative transformations a complex but important area of research.

Iii. Derivatization Strategies and Design of Novel Thiazole Analogues from 4 Chloromethyl 2 Methyl 1,3 Thiazole

Synthesis of Substituted Thiazole (B1198619) Derivatives for Targeted Biological Activities

The inherent reactivity of the chloromethyl group in 4-(chloromethyl)-2-methyl-1,3-thiazole allows for its facile conversion into a multitude of functional groups, paving the way for the development of derivatives with tailored biological activities. A common strategy involves the nucleophilic substitution of the chlorine atom, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

One notable example is the synthesis of 2-(methylsulphonyl amino)-4-arylthiomethyl thiazoles. asianpubs.org In this approach, a related starting material, 2-amino-4-(chloromethyl)thiazole, undergoes mesylation to yield 2-methylsulphonyl amino-4-chloromethyl thiazole. asianpubs.org This intermediate then reacts with various arylthiols in the presence of a base, such as sodium ethoxide, to afford the corresponding 4-arylthiomethyl thiazole derivatives. asianpubs.org These compounds have been investigated for their anti-inflammatory activity. asianpubs.org A similar strategy could be employed starting from this compound to produce a parallel library of compounds for biological screening.

The general synthetic approach is outlined in the table below:

| Starting Material | Reagent | Resulting Derivative | Targeted Biological Activity |

| 2-Amino-4-(chloromethyl)thiazole | Methyl sulfonyl chloride, then Arylthiol | 2-(Methylsulphonyl amino)-4-arylthiomethyl thiazole | Anti-inflammatory asianpubs.org |

| 3,4-Dihydropyrimidin-2(1H)-ones | 2-Chloro-5-(chloromethyl)thiazole | N,S-dialkylated dihydropyrimidinones | Fungicidal, Insecticidal ingentaconnect.com |

Furthermore, the synthesis of novel thiazole derivatives of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) has been achieved through the N,S-dialkylation of DHPMs using 2-chloro-5-(chloromethyl)thiazole as the alkylating agent in a one-pot reaction. ingentaconnect.com This reaction highlights the utility of the chloromethylthiazole scaffold in creating complex molecules with potential applications in agriculture and medicine, as these derivatives have shown moderate to weak fungicidal and insecticidal activities. ingentaconnect.com

The development of di-, tri-, and tetrathiazole moieties has also been explored, starting from the bromination of a related acetylthiazole derivative to produce an α-bromoketone. nih.gov This reactive intermediate is then reacted with various heterocyclic amines and thiosemicarbazones to construct larger, multi-thiazole systems. nih.gov These compounds have demonstrated significant antimicrobial activity, in some cases exceeding that of standard antibiotics. nih.gov

Hybridization Approaches with Other Heterocyclic Systems (e.g., Oxadiazoles, Pyrazoles, Triazoles)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The this compound core can be effectively hybridized with other heterocyclic systems to generate novel compounds with potentially synergistic or enhanced biological activities.

A prominent example is the synthesis of thiazolyl-pyrazoline hybrids. nih.gov While not starting directly from this compound, the synthetic methodology is highly relevant. Typically, this involves the reaction of a chalcone (B49325) with a thiosemicarbazide (B42300) to form a pyrazoline intermediate, which is then cyclized with a phenacyl bromide (an analogue of chloromethylthiazole) to yield the thiazolyl-pyrazoline conjugate. nih.gov These hybrids have been investigated for their anticancer properties. nih.gov

Another approach involves the hybridization of thiazoles with triazoles. For instance, thiazole-linked triazoles have been synthesized by the cyclization of a pyrazole-carbothioamide with phenacyl bromides. nih.gov These compounds have been screened for their antimicrobial efficacy. nih.gov The reactive nature of the chloromethyl group on this compound makes it an ideal candidate for similar hybridization strategies.

The synthesis of tetrazole-thiazole hybrids has also been reported. nih.gov This is achieved by reacting a tetrazolyl-phenacyl bromide with a thioamide derivative. nih.gov The resulting hybrids have been evaluated for their antimicrobial activity. nih.gov

The following table summarizes some hybridization strategies involving thiazole moieties:

| Thiazole Precursor Type | Hybridized Heterocycle | Resulting Hybrid | Potential Biological Application |

| Phenacyl bromide analogue | Pyrazoline | Thiazolyl-pyrazoline | Anticancer nih.gov |

| Phenacyl bromide analogue | Triazole | Thiazole-linked triazole | Antimicrobial nih.gov |

| Tetrazolyl-phenacyl bromide | Thioamide | Tetrazole-thiazole hybrid | Antimicrobial nih.gov |

Preparation of Metal Complexes Involving Thiazole Ligands Derived from this compound

The nitrogen and sulfur atoms within the thiazole ring are excellent coordination sites for metal ions, making thiazole derivatives valuable ligands in coordination chemistry. Ligands derived from this compound can be used to prepare a variety of metal complexes with interesting structural features and potential applications in catalysis and materials science, as well as medicinal inorganic chemistry.

A relevant example is the synthesis of a new ligand, 4-chloromethyl-2-(2-hydroxynaphthylidenehydrazino) thiazole, from dichloroacetone and 2-hydroxynaphthylidenethiosemicarbazone. This ligand was then used to prepare metal complexes with Co(II), Cu(II), Ni(II), and Cr(III). Spectroscopic and analytical data suggested that two ligand molecules coordinate to each metal atom through the hydroxyl oxygen, imino nitrogen, and thiazole ring nitrogen, forming octahedral complexes.

The general procedure for the synthesis of such metal complexes involves reacting the thiazole-derived ligand with a metal salt (e.g., acetates or chlorides) in a suitable solvent like ethanol (B145695) or acetone, often with heating. ijper.org The resulting complexes can then be characterized by various spectroscopic and analytical techniques to determine their structure and properties. ijper.org

The table below provides examples of metal complexes formed with thiazole-derived ligands:

| Ligand | Metal Ion(s) | Resulting Complex Geometry |

| 4-Chloromethyl-2-(2-hydroxynaphthylidenehydrazino) thiazole | Co(II), Cu(II), Ni(II), Cr(III) | Octahedral |

| N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Cu(II), Co(II), Ni(II) | Octahedral ijper.org |

| N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Zn(II) | Tetrahedral ijper.org |

The study of such metal complexes is an active area of research, as the coordination of a metal ion to a biologically active ligand can enhance its therapeutic potential.

Iv. Advanced Spectroscopic and Structural Elucidation Techniques for 4 Chloromethyl 2 Methyl 1,3 Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(chloromethyl)-2-methyl-1,3-thiazole, ¹H NMR and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, three distinct signals are expected, corresponding to the three different types of protons in the molecule.

Methyl Protons (-CH₃): The three protons of the methyl group at position 2 of the thiazole (B1198619) ring are chemically equivalent and typically appear as a sharp singlet.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group at position 4 are also equivalent and present as a singlet. This signal is expected to be downfield from the methyl signal due to the electron-withdrawing effect of the adjacent chlorine atom.

Thiazole Ring Proton (H-5): The single proton attached to carbon-5 of the thiazole ring gives rise to a singlet. Its chemical shift is characteristic of protons on an aromatic heterocyclic ring. researchgate.netchemicalbook.com

The integration of these signals would correspond to a 3:2:1 ratio, confirming the relative number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on typical chemical shifts for thiazole derivatives.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| 2-CH₃ (Methyl group) | ~2.7 | Singlet (s) | 3H |

| 4-CH₂Cl (Chloromethyl group) | ~4.7 | Singlet (s) | 2H |

| 5-H (Thiazole ring proton) | ~7.3 | Singlet (s) | 1H |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, one for each unique carbon atom.

C2: This carbon, situated between two heteroatoms (N and S), is significantly deshielded and appears far downfield. asianpubs.org

C4: The carbon atom bearing the chloromethyl group.

C5: The carbon atom bonded to the single ring proton.

Methyl Carbon (-CH₃): This carbon typically appears in the upfield region of the spectrum. researchgate.net

Chloromethyl Carbon (-CH₂Cl): The presence of the electronegative chlorine atom shifts this carbon's signal downfield compared to a standard methyl or methylene (B1212753) carbon. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on typical chemical shifts for substituted thiazoles. asianpubs.orgresearchgate.netlibretexts.org

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 2-CH₃ (Methyl group) | ~19 |

| 4-CH₂Cl (Chloromethyl group) | ~42 |

| C5 | ~118 |

| C4 | ~152 |

| C2 | ~167 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show no cross-peaks, as there are no vicinal protons, confirming the isolated nature of each proton system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. sdsu.educ6h6.org An HSQC spectrum would show correlations between the methyl protons and the methyl carbon, the chloromethyl protons and the chloromethyl carbon, and the H-5 proton and the C-5 carbon. This allows for the definitive assignment of the carbon signals attached to protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between carbon and hydrogen atoms. sdsu.eduresearchgate.net It is crucial for piecing together the molecular fragments. Key HMBC correlations for this molecule would include:

A correlation between the methyl protons (2-CH₃) and the C2 carbon.

Correlations between the chloromethyl protons (4-CH₂Cl) and the C4 and C5 carbons of the ring.

Correlations between the H-5 proton and the C4 and C2 carbons.

These 2D NMR experiments, used in combination, provide irrefutable evidence for the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. researchgate.net

Key expected vibrational frequencies include:

C-H Stretching: Aliphatic C-H stretching from the methyl and chloromethyl groups would appear just below 3000 cm⁻¹. The aromatic C-H stretch from the H-5 proton would appear just above 3000 cm⁻¹.

C=N and C=C Stretching: The thiazole ring exhibits characteristic stretching vibrations for C=N and C=C bonds in the 1600-1450 cm⁻¹ region. nist.gov These bands confirm the presence of the heterocyclic aromatic ring.

C-Cl Stretching: A moderate to strong absorption band corresponding to the C-Cl bond stretch is expected in the 800-600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound Data is based on typical IR frequencies for functional groups found in thiazole derivatives. nist.govmdpi.com

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Thiazole Ring (C=N, C=C) | Stretching | 1600 - 1450 |

| C-Cl | Stretching | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In this technique, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured.

For this compound (C₅H₆ClNS), the monoisotopic mass is approximately 146.99 Da. uni.luchemspider.com Key features in the mass spectrum would include:

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this peak will appear as a pair of signals: M⁺ at m/z ≈ 147 and an M+2 peak at m/z ≈ 149, with a relative intensity ratio of about 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

Fragmentation Pattern: The molecule undergoes predictable fragmentation upon ionization. Common fragmentation pathways for alkyl halides include the loss of the halogen atom. miamioh.edu A prominent fragment would likely be observed from the loss of a chlorine radical (M-Cl), resulting in a cation at m/z ≈ 112. Another possible fragmentation is the cleavage of the C-C bond to lose the chloromethyl group, leading to a thiazole fragment.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₅H₆³⁵ClNS]⁺ | ~147 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | [C₅H₆³⁷ClNS]⁺ | ~149 | Molecular ion with ³⁷Cl (approx. 1/3 intensity of M⁺) |

| [M-Cl]⁺ | [C₅H₆NS]⁺ | ~112 | Loss of chlorine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The UV-Vis spectrum of this compound is dominated by the electronic properties of the thiazole ring. The parent thiazole compound shows absorption maxima related to π → π* and n → π* transitions. nist.gov For the substituted derivative, similar transitions are expected, with slight shifts in the absorption wavelength (λmax) due to the electronic effects of the methyl and chloromethyl substituents. These groups typically induce a small bathochromic (red) shift compared to the unsubstituted parent ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound that can be crystallized, this technique provides definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry. mdpi.comnih.gov

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be accurately modeled. This information is crucial for understanding the molecule's conformation in the solid state and for confirming the regiochemistry of synthetic products. mdpi.com

Research on various thiazole derivatives has demonstrated the power of this technique. For instance, single-crystal X-ray diffraction has been used to unambiguously confirm the molecular structure of novel thiazole-containing compounds, resolving any questions about isomerism that might arise from spectroscopic data alone. nih.govnih.gov The analysis reveals critical data such as the crystal system (e.g., triclinic, monoclinic), space group, and the precise geometry of the thiazole ring and its substituents. researchgate.net For example, studies on related heterocyclic systems have used X-ray analysis to prove the Z-geometry around specific bonds and to detail the planarity of the ring systems. mdpi.com

Table 1: Representative Crystallographic Data for a Thiazole Derivative This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment for a substituted thiazole derivative, as an example of the detailed structural information that can be elucidated.

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 12.456 |

| α (°) | 95.12 |

| β (°) | 101.34 |

| γ (°) | 109.87 |

| Z (Molecules/Unit Cell) | 2 |

| R-factor | 0.0342 |

| Note: This data is representative and based on published findings for thiazole derivatives to illustrate the parameters measured. researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, chlorine) within a sample of this compound. This method provides an essential check of a compound's empirical formula and is a cornerstone for verifying the purity and identity of a newly synthesized batch. nih.govnih.gov

The analysis is performed using a specialized instrument that combusts a small, precisely weighed amount of the substance. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. For halogen-containing compounds like this compound, specific methods are employed for chlorine determination.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₅H₆ClNS). uni.lu A close agreement between the experimental and theoretical values provides strong evidence that the correct compound has been synthesized with a high degree of purity. nih.gov

Table 2: Elemental Composition of this compound This table compares the theoretical elemental composition of this compound with a representative set of experimental results.

| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % (Found) |

| Carbon (C) | C₅H₆ClNS | 40.68% | 40.75% |

| Hydrogen (H) | C₅H₆ClNS | 4.10% | 4.15% |

| Chlorine (Cl) | C₅H₆ClNS | 24.01% | 23.95% |

| Nitrogen (N) | C₅H₆ClNS | 9.49% | 9.55% |

| Sulfur (S) | C₅H₆ClNS | 21.72% | 21.60% |

| Note: Experimental values are illustrative examples based on typical analytical precision. |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the analysis of this compound, enabling both the separation of the compound from impurities and the assessment of its purity. The two most prominent techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). researchgate.net

Gas Chromatography (GC) is particularly well-suited for volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases. nih.gov Fused-silica capillary columns with various stationary phases, such as those with phenyl methylpolysiloxane, are commonly used for analyzing organochlorine compounds. epa.gov Detection is often achieved using a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), the latter being highly sensitive to halogenated compounds. epa.govusgs.gov Chiral GC, employing columns with cyclodextrin-based stationary phases, can be used to separate enantiomers of chiral derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, especially for less volatile or thermally sensitive derivatives. Separation is achieved by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. researchgate.net For thiazole derivatives, reverse-phase HPLC is common, using columns like C18 (ODS) with a polar mobile phase, often a mixture of acetonitrile, methanol, and a buffered aqueous solution. researchgate.net Detection is typically performed using a UV-diode array detector, which can monitor absorbance at multiple wavelengths. researchgate.net Mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, can also be employed for the separation of complex mixtures containing ionizable thiazole compounds. sielc.com

Table 3: Exemplary Chromatographic Conditions for Thiazole Derivative Analysis This table summarizes typical starting conditions for the GC and HPLC analysis of thiazole-related compounds.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Fused-silica capillary (e.g., DB-5, 30 m x 0.25 mm) epa.gov | Reverse-phase (e.g., ODS-2/C18, 4.6 x 150 mm) researchgate.net |

| Mobile Phase | Carrier Gas: Helium or Nitrogen nih.gov | Acetonitrile/Methanol/Buffered Water researchgate.net |

| Detector | Flame Ionization (FID), Electron Capture (ECD) epa.gov | UV-Diode Array (DAD) (e.g., at 254 nm or 335 nm) researchgate.net |

| Temperature | Oven Program: e.g., 70°C to 250°C at 10°C/min nih.gov | Isocratic or Gradient at Room Temperature |

| Flow Rate | 1-2 mL/min nih.gov | 1.0-1.2 mL/min researchgate.net |

| Note: These conditions are illustrative and require optimization for specific applications. |

V. Computational and Theoretical Investigations of 4 Chloromethyl 2 Methyl 1,3 Thiazole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of thiazole (B1198619) derivatives. These methods model the distribution of electrons within a molecule, which dictates its chemical properties.

Detailed quantum chemical studies on various thiazole derivatives reveal key electronic parameters that are directly linked to their reactivity. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

For the 4-(chloromethyl)-2-methyl-1,3-thiazole scaffold, the thiazole ring acts as an electron-rich system. The presence of a methyl group at the C2 position and a chloromethyl group at the C4 position influences the electron density distribution across the ring and the exocyclic group. Studies on substituted thiazoles show that the HOMO is often delocalized over the thiazole ring, while the LUMO's localization can vary depending on the substituents. researchgate.netresearchgate.net The electronegative chlorine atom in the chloromethyl group creates a significant electrophilic center at the methylene (B1212753) carbon, making it susceptible to nucleophilic attack. This is a primary site of reactivity for derivatization.

Theoretical calculations for a series of thiazole derivatives have provided quantitative data on their electronic properties. For example, DFT calculations using the B3LYP functional have been employed to determine these parameters for various substituted thiazoles. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Representative Thiazole Derivatives This table presents data for model compounds to illustrate the typical values obtained through quantum chemical calculations.

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

|---|---|---|---|---|

| 2-Amino-4-(p-tolyl)thiazole | -5.54 | -0.85 | 4.69 | B3LYP/6-311G(d,p) researchgate.net |

| 2-Methoxy-1,3-thiazole | -6.27 | -0.21 | 6.06 | B3LYP/6-311G(d,p) researchgate.net |

| Thiazole-4-carboxaldehyde | -7.44 | -2.35 | 5.09 | B3LYP/6-311G(d,p) researchgate.net |

Data is sourced from studies on related thiazole derivatives to provide a comparative framework.

These calculations help predict that the chloromethyl group is the most reactive site for nucleophilic substitution, a key step in the synthesis of many biologically active derivatives.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. Derivatives of this compound have been extensively studied using molecular docking to evaluate their potential as inhibitors of various biological targets.

The general approach involves preparing a 3D structure of the target protein and the ligand. The ligand is then placed into the binding site of the protein, and its orientation and conformation are systematically sampled. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol), with lower scores indicating more favorable binding.

For instance, thiazole derivatives have been docked into the active sites of enzymes crucial for cancer cell proliferation and survival. In one study, novel thiazole derivatives were evaluated as potential anticancer agents by docking them into the colchicine (B1669291) binding site of tubulin. nih.gov The results showed that promising compounds formed key hydrogen bonds and hydrophobic interactions, leading to high binding affinities and correlating well with experimental data on tubulin polymerization inhibition. nih.gov Similarly, other studies have docked thiazole derivatives against targets like vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2), revealing good binding affinities and identifying specific interactions that could be responsible for their anticancer effects. mdpi.comresearchgate.net

Thiazoles have also been investigated for their antimicrobial properties. Docking studies have predicted that certain thiazole derivatives can inhibit enzymes like E. coli MurB, which is involved in bacterial cell wall synthesis, and lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal cell membrane formation. nih.gov

Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives

| Derivative Class | Target Protein | Predicted Binding Energy/Score | Key Interactions Noted |

|---|---|---|---|

| 2,4-Disubstituted Thiazoles | Tubulin (colchicine site) | -14.15 to -14.50 kcal/mol | Hydrogen bonds with Cys241; hydrophobic interactions. nih.gov |

| Hydrazinyl-thiazolones | VEGFR-2 | IC50 = 0.15 µM | Interactions with key active site residues. mdpi.comresearchgate.net |

| Thiazolyl-pyrazole hybrids | Epidermal Growth Factor Receptor (EGFR) | -1.3 to -3.4 kcal/mol | Interactions within the kinase active site. nih.gov |

| Heteroaryl Thiazoles | E. coli MurB | Not specified | Predicted inhibition of the enzyme. nih.gov |

This table summarizes findings from various studies on derivatives to illustrate the application and outcomes of molecular docking.

These studies highlight the utility of molecular docking in identifying promising therapeutic targets for derivatives of the this compound scaffold and in guiding the design of more potent and selective inhibitors.

Conceptual Density Functional Theory (DFT) for Reactivity and Regioselectivity

Conceptual DFT provides a framework for using calculated electronic properties to understand and predict chemical reactivity and the selectivity of reactions (regioselectivity). zsmu.edu.ua This approach uses global and local reactivity descriptors derived from how the electron density of a molecule changes with the addition or removal of electrons. These descriptors help to identify the most reactive sites within a molecule for electrophilic or nucleophilic attack.

Key descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electron density to escape from the system.

Global Hardness (η): Measures the resistance to a change in electron distribution.

Fukui Function (f(r)): A local descriptor that indicates the change in electron density at a particular point r in the molecule when the total number of electrons changes. It is used to identify the most reactive atoms for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)).

In the context of this compound, conceptual DFT can be used to explain the regioselectivity of its reactions. For example, in alkylation reactions involving similar heterocyclic systems like 1,2,4-triazole-3-thiones, DFT calculations of the Fukui function and partial charges have been successfully used to predict that S-alkylation is favored over N-alkylation. researchgate.net

For this compound, the primary reactive site is the chloromethyl group. A conceptual DFT analysis would likely show a high value of the Fukui function for nucleophilic attack (f+(r)) on the methylene carbon of this group. This is due to the strong electron-withdrawing effect of the adjacent chlorine atom, which makes this carbon highly electrophilic. The analysis would also consider the reactivity of the nitrogen and sulfur atoms in the thiazole ring, but the lability of the chlorine atom typically directs nucleophilic substitution reactions to the exocyclic carbon. DFT studies on pyrimidinone-linked thiazoles have shown that chloro-substituted compounds exhibit enhanced reactivity, confirming the role of such substituents. nih.gov

Virtual Screening and Prediction of Biological Activities

Virtual screening (VS) is a computational methodology used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. VS can be broadly categorized into ligand-based and structure-based methods.

Structure-Based Virtual Screening (SBVS): This method, which includes molecular docking, uses the 3D structure of the biological target to screen libraries of compounds.

Ligand-Based Virtual Screening (LBVS): This approach uses the knowledge of known active molecules to identify others with similar properties (e.g., shape, pharmacophores) that are also likely to be active.

Virtual screening has been successfully applied to identify novel biological activities for compounds containing the thiazole scaffold. For example, a multi-faceted virtual screening approach was used to identify new inhibitors of phosphodiesterase-4 (PDE4), an important target for inflammatory diseases. nih.gov This process involved docking millions of compounds, followed by filtering based on drug-like properties and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, ultimately leading to the identification of a novel thiazole-based inhibitor. nih.gov

In other work, virtual screening of thiazole and thiadiazole derivatives has been used to predict their antimicrobial potential by docking them against essential microbial enzymes like sterol 14-alpha-demethylase in fungi and VIM-2 metallo-β-lactamase in bacteria. nih.govresearchgate.net These computational hits provide a starting point for synthesis and experimental validation, significantly streamlining the discovery process. orientjchem.org

The this compound core can be used as a fragment or starting point in virtual screening campaigns. Large virtual libraries of its derivatives can be generated in silico by attaching various substituents to the chloromethyl position and then screened against a panel of biological targets to predict potential activities, from anticancer to antimicrobial. orientjchem.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, primarily using DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. It allows for the characterization of transition states, intermediates, and the calculation of activation energy barriers, providing a step-by-step understanding of how reactants are converted into products.

For reactions involving this compound, the most common transformation is nucleophilic substitution at the chloromethyl carbon. Computational modeling can be used to explore the mechanism of this SN2-type reaction. The calculations would model the approach of a nucleophile, the formation of the pentacoordinate transition state, and the departure of the chloride leaving group. The calculated energy barrier for this process would provide a quantitative measure of the reaction's feasibility.

While specific mechanistic studies on this compound are not widely published, research on analogous systems provides clear insights. For instance, computational studies on the reaction of 2-bromomethyl-1,3-thiaselenole with a thiol nucleophile detailed a complex pathway involving the formation of a seleniranium cation intermediate, followed by ring-opening and rearrangement steps. nih.gov These studies, combining DFT calculations with experimental results, were crucial for understanding the regioselectivity and isolating the kinetic and thermodynamic products. nih.gov Similarly, DFT has been used to explain why the reaction of 4-methyl-1,2,4-triazole-3-thiole with formaldehyde (B43269) leads to N-C bond formation instead of the expected S-C bond, revealing a cyclic transition state involving a solvent molecule that lowers the activation energy for the observed pathway. researchgate.net

These examples demonstrate that computational modeling can unravel complex reaction pathways, explain unexpected outcomes, and predict the conditions necessary to favor a desired product, which is invaluable for optimizing the synthesis of derivatives from this compound. mit.edumit.edu

Vi. Mechanistic Studies and Biological Activity Investigations of 4 Chloromethyl 2 Methyl 1,3 Thiazole Derivatives

In Vitro Biological Target Interaction Studies

The initial exploration of a compound's mechanism often involves in vitro assays to identify direct interactions with specific biological molecules, such as enzymes and receptors.

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Derivatives of the 1,3-thiazole scaffold have demonstrated significant inhibitory activity against various enzymes implicated in disease.

One area of focus has been on protein kinases, which are crucial regulators of cell signaling. A specific thiazole (B1198619) derivative, designated as compound 4c, was evaluated for its ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key transmembrane tyrosine kinase that promotes tumor angiogenesis and growth. mdpi.com The assay revealed that compound 4c is a potent inhibitor of VEGFR-2, with a half-maximal inhibitory concentration (IC₅₀) of 0.15 µM. mdpi.com This level of activity is significant when compared to the standard drug Sorafenib, which had an IC₅₀ of 0.059 µM in the same study. mdpi.com

Other studies have identified thiazole derivatives as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key enzymes in a signaling pathway often dysregulated in cancer. nih.gov Furthermore, certain 2,4-disubstituted-1,3-thiazole derivatives have been investigated as inhibitors of fungal lanosterol (B1674476) C14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Molecular docking studies suggest these compounds may act as non-competitive inhibitors, blocking the substrate's access to the catalytic site. nih.gov

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Thiazole Derivative (Compound 4c) | VEGFR-2 Kinase | Demonstrated potent inhibition with an IC₅₀ value of 0.15 µM. | mdpi.com |

| Hydrazinyl-1,3-thiazole Derivatives | PI3K/mTOR | Identified as potent dual inhibitors of this cancer-related signaling pathway. | nih.gov |

| 2,4-Disubstituted-1,3-thiazole Derivatives | Fungal Lanosterol C14α-demethylase (CYP51) | Showed potential as non-competitive inhibitors against this crucial fungal enzyme. | nih.gov |

Molecular docking simulations are frequently employed to predict the binding affinity and mode of interaction between a small molecule and a biological target, such as a receptor or enzyme. These in silico studies provide valuable insights into the potential mechanism of action.

For thiazole derivatives, docking studies have been instrumental in understanding their interaction with various targets. For instance, the binding affinity of certain 1,3-thiazole derivatives for the fungal enzyme lanosterol C14α-demethylase was predicted to increase with the lipophilicity of the substituent at the C4 position of the thiazole ring. nih.gov This is attributed to enhanced hydrophobic interactions with a lipophilic region within the enzyme's binding pocket. nih.gov Similar studies on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives also supported their anti-Candida activity by showing a favorable binding affinity for the same target enzyme. mdpi.com

In the context of cancer, molecular docking has been used to investigate the binding of 1,3,4-thiadiazole (B1197879) derivatives to cyclin-dependent kinase 1 (CDK1). rsc.org The results showed that a specific derivative, compound 19, bound to the CDK1 pocket in a manner similar to a known inhibitor, suggesting it could be a potential CDK1 inhibitor. rsc.org Another class of compounds, designed as murine double minute 2 (MDM2) inhibitors, demonstrated high binding affinity in the low nanomolar range (Kᵢ < 1 nM), which correlated with their potent cellular activity. acs.org

| Derivative Class | Biological Target (Predicted) | Key Finding from Docking Study | Reference |

|---|---|---|---|

| 2,4-Disubstituted-1,3-thiazole | Fungal Lanosterol C14α-demethylase | Binding affinity increased with the lipophilicity of the C4-substituent. | nih.gov |

| 1,3,4-Thiadiazole (Compound 19) | Cyclin-Dependent Kinase 1 (CDK1) | Predicted to bind the CDK1 pocket, suggesting potential as a CDK1 inhibitor. | rsc.org |

| Dispiro-pyrrolidine-indoline Derivatives | Murine Double Minute 2 (MDM2) | Demonstrated high binding affinity with Kᵢ values below 1 nM. | acs.org |

Cellular Mechanism of Action Studies

Following the identification of molecular interactions, research often proceeds to the cellular level to observe the downstream consequences of these interactions, such as the activation of cell death pathways or interference with the cell division cycle.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing this pathway. Several studies have confirmed that thiazole derivatives can trigger apoptosis in cancer cells. nih.govnih.gov

For example, a study involving the thiazole derivative known as compound 4c demonstrated a significant increase in apoptosis in MCF-7 breast cancer cells. mdpi.com Compared to untreated control cells, treatment with compound 4c led to a 43.9-fold increase in early apoptosis (22.39%) and a 32.8-fold increase in late apoptosis (9.51%). mdpi.com The induction of apoptosis by thiazole-containing compounds is often linked to the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov The cytotoxic effects of certain phthalimide-thiazole derivatives on cancer cells have been directly attributed to their ability to induce apoptosis, as confirmed by DNA fragmentation and caspase-3 activity assays. nih.gov These findings suggest that these compounds trigger apoptosis via the intrinsic, or mitochondrial, pathway. nih.gov

The intrinsic apoptosis pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of these proteins is a critical determinant of a cell's fate. An increase in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases. nih.gov

Research has shown that thiazole derivatives can modulate the expression of these key regulatory proteins. Studies on phthalimide-thiazole derivatives used RT-PCR to confirm that the compounds induce apoptosis through the intrinsic pathway by altering the expression of Bax and Bcl-2. nih.gov While not direct thiazole derivatives, studies on arylnaphthalene lignans (B1203133) like Justicidin B have provided mechanistic insights, showing that its derivatives can increase the Bax/Bcl-2 ratio by boosting Bax expression. nih.gov Some derivatives in that study also caused a reduction in Bcl-2 protein expression, further tipping the balance toward apoptosis. nih.gov This modulation of apoptosis-related proteins is a recurring theme in the anticancer activity of various heterocyclic compounds, including those based on the thiazole scaffold. nih.gov

| Derivative Class | Cell Line | Effect on Apoptosis Proteins | Reference |

|---|---|---|---|

| Phthalimide-Thiazole Derivatives | MDA-MB-468, PC-12, MCF-7 | Induce apoptosis via the intrinsic pathway, modulating Bax and Bcl-2 expression. | nih.gov |

| Thiazole-2-acetamide Derivatives | Not specified | Apoptotic activity linked to the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. | nih.gov |

| Justicidin B Derivatives (mechanistic example) | A375 Melanoma | Increased Bax/Bcl-2 ratio by enhancing Bax expression; some derivatives also reduced Bcl-2 expression. | nih.gov |

The cell cycle is the process through which a cell grows and divides. Cancer is characterized by uncontrolled cell division, making the cell cycle a prime target for therapeutic intervention. Analysis by flow cytometry can reveal if a compound causes cells to accumulate at a specific phase of the cycle, a phenomenon known as cell cycle arrest, which can prevent proliferation and lead to cell death.

Thiazole derivatives have been shown to induce cell cycle arrest in cancer cells. In a study on MCF-7 cells, compound 4c was analyzed for its effect on the cell cycle at its IC₅₀ concentration. mdpi.com The results confirmed that the compound's anticancer efficacy involves the induction of cell cycle arrest. mdpi.com Similarly, a study on 1,3,4-thiadiazole derivatives found that compound 19 arrested breast cancer cells in the G2/M phase, which is consistent with its predicted inhibition of CDK1, a key regulator of the G2/M transition. rsc.org In the same study, another derivative, compound 6b, was found to significantly increase the percentage of cells in the sub-G1 phase, which is often indicative of apoptotic cells with fragmented DNA. rsc.org Chalcone (B49325) derivatives have also been reported to induce cell cycle arrest at the G2/M phase in both sensitive and resistant ovarian cancer cells. nih.gov

| Derivative | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Compound 4c (Thiazole derivative) | MCF-7 (Breast Cancer) | Induces cell cycle arrest. | mdpi.com |

| Compound 19 (1,3,4-Thiadiazole derivative) | MCF-7 (Breast Cancer) | Arrests cells at the G2/M phase. | rsc.org |

| Compound 6b (1,3,4-Thiadiazole derivative) | MCF-7 (Breast Cancer) | Significantly increases the sub-G1 cell population. | rsc.org |

| Chalcone Derivative 1C | A2780 & A2780cis (Ovarian Cancer) | Induces cell cycle arrest at the G2/M phase. | nih.gov |

Interaction with Nucleophilic Sites in Biological Macromolecules

The chemical structure of 4-(chloromethyl)-2-methyl-1,3-thiazole features a highly reactive chloromethyl group attached to the thiazole ring. This group serves as a potent electrophile, making the compound susceptible to reactions with nucleophilic sites present in biological macromolecules such as proteins and nucleic acids. The primary mechanism of interaction involves the nucleophilic substitution of the chlorine atom by electron-rich functional groups found in amino acid residues.

Key nucleophilic residues in proteins that can interact with the chloromethyl group include:

Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile that can attack the carbon of the chloromethyl group, leading to the formation of a stable covalent thioether bond.

Histidine: The imidazole (B134444) ring of histidine contains a nucleophilic nitrogen atom that can be alkylated by the chloromethyl group.

Lysine (B10760008): The primary amine (-NH2) in the side chain of lysine can act as a nucleophile, forming a covalent bond with the compound.

In addition to the reactive chloromethyl group, the thiazole ring itself contributes to interactions. The sulfur atom within the heteroaromatic ring can function as a Lewis acid or electrophile, allowing it to interact with electron-donating atoms like oxygen or nitrogen found in the peptide backbone or amino acid side chains. nih.gov These non-bonding interactions can help to properly orient the molecule within a binding site, facilitating the covalent reaction. This dual reactivity—a highly electrophilic side chain for covalent bonding and a heterocyclic core for orienting the molecule through non-covalent interactions—is a key aspect of the mechanism of action for many biologically active molecules containing this scaffold.

Thiazole Ring Interactions with Aromatic Residues in Proteins

The 1,3-thiazole ring is an aromatic heterocycle and, as such, can participate in various non-covalent interactions with aromatic amino acid residues within protein binding sites. researchgate.net These interactions are crucial for molecular recognition, binding affinity, and stabilizing the ligand-protein complex. The primary aromatic residues involved are Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

The main types of interactions involving the thiazole ring include:

π-π Stacking: The electron-rich π-system of the thiazole ring can stack with the π-systems of the aromatic rings of Phe, Tyr, and Trp. These interactions are a significant force in stabilizing the structure of the protein-ligand complex.

Cation-π Interactions: The π-face of the thiazole ring is electron-rich and can interact favorably with positively charged (cationic) residues, such as the side chains of lysine and arginine. rutgers.edu

Sulfur-Aromatic Interactions: The sulfur atom in the thiazole ring possesses sp2 hybridization and can engage in specific non-bonding interactions with neighboring atoms, influencing the local conformation and stability of the complex. nih.gov

Geometric analyses of protein structures have shown that amino groups from residues like lysine and arginine are often found preferentially located within close proximity (less than 6 Å) to the centroids of aromatic rings, where they can make contact with the π-electrons. rutgers.edu The aromatic character of the thiazole ring forces its atoms into a coplanar arrangement, which reduces the flexibility of the molecule and can lead to a more constrained and predictable binding conformation. nih.gov These interactions collectively enhance the binding affinity and specificity of thiazole-containing compounds for their protein targets. researchgate.net

Structure-Activity Relationship (SAR) Studies of Substituted 4-(Chloromethyl)-1,3-thiazole (B1585892) Analogues

Impact of Substituent Modifications on Biological Efficacy (e.g., Anticancer, Antimicrobial, Anti-inflammatory)

Structure-activity relationship (SAR) studies investigate how modifying the chemical structure of a compound affects its biological activity. For derivatives of the 4-(chloromethyl)-1,3-thiazole scaffold, altering substituents on the thiazole ring or modifying the chloromethyl group can have a profound impact on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Research on related heterocyclic structures like 1,3,4-thiadiazoles provides insights into the SAR for anticancer effects. Studies have shown that the nature and position of substituents are critical for cytotoxicity against cancer cell lines. mdpi.com For instance, in a series of 2,5-disubstituted 1,3,4-thiadiazole derivatives, a compound featuring a 2-(2-trifluoromethylphenylamino) group and a 5-(3-methoxyphenyl) group demonstrated the most potent anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.comnih.gov The presence of a trifluoromethyl group, which is strongly electron-withdrawing, appeared to be crucial for the observed high activity. mdpi.com This suggests that for thiazole analogues, introducing specific substituted aryl or arylamino groups could be a promising strategy to enhance anticancer efficacy. nih.gov

Interactive Table: SAR Findings for Anticancer Thiazole/Thiadiazole Analogues

| Compound Series | Key Substituent Modification | Observed Impact on Anticancer Activity | Reference |

|---|---|---|---|

| 2,5-Disubstituted 1,3,4-Thiadiazoles | 2-(2-Trifluoromethylphenylamino) at C2 and 3-Methoxyphenyl at C5 | Strongest anti-proliferative activity against MCF-7 (IC50 = 49.6 µM) and MDA-MB-231 (IC50 = 53.4 µM) breast cancer cells. | mdpi.comnih.gov |

| Imidazo[2,1-b] nih.govmdpi.comnih.govthiadiazoles | Fused heterocyclic ring system | Showed cytotoxic activity against L1210, CEM, and HeLa cancer cell lines. | nih.gov |

| 7H- nih.govnih.govnih.govTriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazines | Varying substituents on the triazolothiadiazine core | One derivative showed high anticancer activity, in some cases exceeding that of 5-fluorouracil (B62378) and cisplatin. | zsmu.edu.ua |

Antimicrobial Activity: The antimicrobial potency of thiazole derivatives is highly dependent on their substitution patterns. In one study, a comparison between two isomers, one with a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole ring and another with the same group at the 4-position, revealed that the 2-substituted isomer had significantly better antimicrobial activity. nih.gov Further structural development into benzannelated 1,3-thiazoles (benzothiazoles) with a 4-hydroxyphenyl substituent at the 2-position led to a major improvement in antimicrobial effects against both Gram-positive and Gram-negative bacteria. nih.gov Other studies on thiazole-azetidinone hybrids found that substitutions on a phenyl ring at the C4 position of the thiazole were critical; both electron-donating and electron-withdrawing groups influenced the antibacterial activity. nih.govmdpi.com

Interactive Table: SAR Findings for Antimicrobial Thiazole Analogues